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Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

Cat. No.: B1293570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxymethylbenzoic acid is a valuable building block in organic synthesis and medicinal

chemistry. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol,

allows for diverse chemical transformations, making it a key intermediate in the synthesis of

various pharmaceutical compounds and functional materials. Accurate structural elucidation

and purity assessment are paramount in the drug development process, and Nuclear Magnetic

Resonance (NMR) spectroscopy is a primary analytical technique for this purpose. This

application note provides a detailed protocol and data interpretation for the 1H NMR

characterization of 2-Hydroxymethylbenzoic acid.

1H NMR Spectral Data
The 1H NMR spectrum of 2-Hydroxymethylbenzoic acid provides distinct signals for each of the

non-equivalent protons in the molecule. The chemical shifts (δ), signal multiplicities, coupling

constants (J), and integration values are summarized in the table below. The spectrum was

recorded in Deuterated Dimethyl Sulfoxide (DMSO-d6) on a 90 MHz spectrometer.
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Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Integration

H-6 7.91 dd J = 7.8, 1.5 1H

H-3 7.62 d J = 7.3 1H

H-4 7.52 t J = 7.4 1H

H-5 7.35 t J = 7.5 1H

-CH2- 4.70 s - 2H

Note: The labile protons of the carboxylic acid (-COOH) and alcohol (-OH) groups often appear

as broad singlets and their chemical shifts can vary depending on concentration, temperature,

and solvent. In this spectrum, their signals are not explicitly assigned in the provided peak list

but would be expected to be present in the spectrum.

Interpretation of the Spectrum
The 1H NMR spectrum of 2-Hydroxymethylbenzoic acid in DMSO-d6 displays characteristic

signals that confirm its structure. The aromatic region, between 7.35 and 7.91 ppm, shows four

distinct signals corresponding to the four protons on the benzene ring.

The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid

group, is the most deshielded and appears as a doublet of doublets at 7.91 ppm.

The protons at positions 3, 4, and 5 appear as a doublet and two triplets, respectively,

consistent with ortho and meta coupling.

The methylene protons (-CH2-) of the hydroxymethyl group are adjacent to the aromatic ring

and appear as a sharp singlet at 4.70 ppm, integrating to two protons. The singlet nature of

this peak indicates no adjacent protons to couple with.

Experimental Protocol
This section details the procedure for preparing a sample of 2-Hydroxymethylbenzoic acid for

1H NMR analysis.
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Materials:

2-Hydroxymethylbenzoic acid

Deuterated Dimethyl Sulfoxide (DMSO-d6)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 2-Hydroxymethylbenzoic acid directly

into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube using a clean

pipette.

Dissolution: Cap the NMR tube securely and vortex the sample until the solid is completely

dissolved. Gentle warming may be applied if necessary to aid dissolution.

Analysis: Insert the NMR tube into the NMR spectrometer and acquire the 1H NMR

spectrum according to the instrument's standard operating procedures.

Data Visualization
To aid in the understanding of the proton assignments, the following diagrams illustrate the

molecular structure and the logical workflow for spectral analysis.
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Structure of 2-Hydroxymethylbenzoic Acid with Proton Assignments

Proton Labels

molecule H-6 H-3 H-4 H-5 -CH2-
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1H NMR Analysis Workflow

Sample Preparation
(2-Hydroxymethylbenzoic acid in DMSO-d6)

1H NMR Data Acquisition

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis

Chemical Shift Assignment Multiplicity and Coupling Constant Analysis Integration Analysis

Structural Confirmation
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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